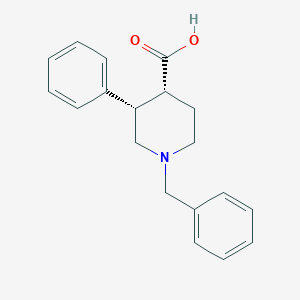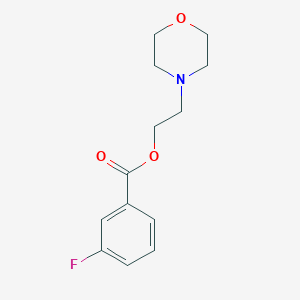
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol, also known as DMDBO, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. DMDBO has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The exact mechanism of action of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol is not fully understood. However, it has been suggested that 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol exerts its effects by inhibiting the activity of certain enzymes and signaling pathways, leading to the induction of apoptosis in cancer cells and the inhibition of inflammation.
Biochemical and Physiological Effects:
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of certain anti-apoptotic proteins. 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has also been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation, leading to a reduction in inflammation. Additionally, 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol is its versatility. It can be used in a variety of lab experiments, including cell culture studies, animal studies, and in vitro assays. Additionally, 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been found to be relatively non-toxic, making it a safe compound to use in lab experiments. However, one limitation of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol. One area of interest is the development of new drugs and therapies based on 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol. 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol and its effects on various signaling pathways and enzymes. Finally, more studies are needed to investigate the potential applications of 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Synthesis Methods
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol can be synthesized using various methods, including the reaction of 4-bromo-1,1-diphenylbut-2-yn-1-ol with dimethylamine in the presence of a palladium catalyst. This method has been found to be efficient and yields high purity 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol.
Scientific Research Applications
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been extensively studied for its potential applications in biomedical research. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
4-(Dimethylamino)-1,1-diphenylbut-2-yn-1-ol |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(dimethylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C18H19NO/c1-19(2)15-9-14-18(20,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,20H,15H2,1-2H3 |
InChI Key |
XLSWRSGLBONPSU-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CN(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)
![2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B257230.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)





